molecular formula C13H19NO2 B1452673 5-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine CAS No. 946682-86-6

5-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine

Cat. No.: B1452673
CAS No.: 946682-86-6
M. Wt: 221.29 g/mol
InChI Key: FETKKQIWHQYOCB-UHFFFAOYSA-N
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Description

5-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine: is an organic compound that features a phenylamine core substituted with a tetrahydropyran-2-ylmethoxy group and a methyl group

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: It may serve as a building block for the synthesis of biologically active molecules, including pharmaceuticals.

Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine typically involves the protection of phenolic hydroxyl groups using tetrahydropyran (THP) groups. A common method includes the reaction of 5-methyl-2-hydroxyphenylamine with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid in dichloromethane at ambient temperature .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamine moiety.

    Reduction: Reduction reactions can target the nitro group if present in derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially if activated by electron-withdrawing groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones or nitroso compounds.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of halogenated aromatic compounds.

Mechanism of Action

The mechanism of action for 5-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tetrahydropyran group can enhance the compound’s stability and solubility, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Uniqueness: 5-Methyl-2-(tetrahydro-2H-pyran-2-ylmethoxy)-phenylamine is unique due to the combination of a phenylamine core with a tetrahydropyran group, which imparts specific chemical and physical properties that can be leveraged in various applications.

Properties

IUPAC Name

5-methyl-2-(oxan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10-5-6-13(12(14)8-10)16-9-11-4-2-3-7-15-11/h5-6,8,11H,2-4,7,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETKKQIWHQYOCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2CCCCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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